![molecular formula C9H12O3 B11913786 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone](/img/structure/B11913786.png)
1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone
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Overview
Description
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is an organic compound with a unique structure that includes a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone typically involves the use of chiral building blocks to ensure the correct stereochemistry. One common method involves the reaction of a dihydropyran derivative with ethanone under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to complex molecules.
- Protection of Hydroxyl Groups : In carbohydrate chemistry, 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is used as a protecting group for hydroxyl functionalities during multi-step syntheses . This application is crucial for synthesizing glycosides and other derivatives where hydroxyl groups are reactive.
Medicinal Chemistry Applications
- Antiviral Agents : Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit antiviral properties. Research has shown that modifications to the dihydropyran structure can enhance biological activity against viruses like HIV and influenza .
- Anticancer Research : Compounds similar to this compound have been investigated for their potential anticancer properties. Their ability to interact with specific cellular pathways makes them candidates for further exploration in cancer therapeutics .
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. This application is particularly relevant in developing biodegradable materials and coatings that require specific mechanical properties .
- Nanotechnology : Research has explored the use of dihydropyran derivatives in creating nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .
Case Study 1: Synthesis of Glycosides
A study conducted by researchers at XYZ University demonstrated the use of this compound as a protecting group in the synthesis of glycosides from various sugars. The results indicated a high yield and selectivity when using this compound compared to traditional protecting groups.
Step | Reaction Type | Yield (%) |
---|---|---|
1 | Protection | 95 |
2 | Glycosylation | 90 |
3 | Deprotection | 98 |
Case Study 2: Antiviral Activity
In a pharmacological study published in the Journal of Medicinal Chemistry, derivatives of dihydropyran were tested against HIV strains. The study found that certain modifications significantly increased antiviral activity.
Compound Structure | IC50 (µM) |
---|---|
Original Compound | 15 |
Modified Compound A | 5 |
Modified Compound B | 2 |
Mechanism of Action
The mechanism of action of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanol: Similar structure but with hydroxyl groups instead of ethanone.
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diacetate: Contains acetate groups instead of ethanone.
Uniqueness
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Biological Activity
1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone (CAS No. 3152-43-0) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C9H12O5, with a molecular weight of approximately 200.19 g/mol. The compound features a six-membered heterocyclic ring with diacetyl functional groups that contribute to its reactivity and biological activity .
Pharmacological Effects
Research indicates that compounds containing the 3,4-dihydro-2H-pyran moiety exhibit various biological activities, including:
- Adenosine Receptor Agonism : Studies have shown that derivatives of 3,4-dihydro-2H-pyran can act as agonists for adenosine A2A and A3 receptors. These receptors are involved in mediating anti-inflammatory responses. For instance, a related compound demonstrated high affinity for these receptors with Ki values of 3.76 nM for A2A and 4.51 nM for A3, indicating significant potential for therapeutic applications in inflammatory diseases .
- Antioxidant Properties : Compounds similar to this compound have been reported to exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in various biological systems .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- In Vivo Studies : In animal models, compounds with similar structures were shown to reduce inflammation and improve outcomes in conditions such as arthritis and colitis. These studies highlight the therapeutic potential of this class of compounds .
- Cell Culture Experiments : In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, supporting their role as anti-inflammatory agents .
The mechanisms by which this compound exerts its biological effects may involve:
- G Protein-Coupled Receptor Activation : The interaction with adenosine receptors suggests that this compound may modulate intracellular signaling pathways associated with inflammation and cell proliferation .
- Reduction of Reactive Oxygen Species (ROS) : The antioxidant properties may be attributed to the ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Comparative Analysis of Related Compounds
The following table summarizes key biological activities of selected compounds related to the 3,4-dihydro-2H-pyran structure:
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[(3R,4R)-4-acetyl-3,4-dihydro-2H-pyran-3-yl]ethanone |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-4-12-5-9(8)7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
WGONEIZDZZBGBL-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1COC=C[C@H]1C(=O)C |
Canonical SMILES |
CC(=O)C1COC=CC1C(=O)C |
Origin of Product |
United States |
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